N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide
Overview
Description
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiadiazole ring fused with a furan ring, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide typically involves the reaction of 2-furancarboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 2-(2-furyl)-1,3,4-thiadiazole-5-thiol. This intermediate is then reacted with an appropriate amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for treating infections and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s thiadiazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)methanesulfonamide
- N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)octanamide
- 5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]methyl]-2-furancarboxylic acid methyl ester
Uniqueness
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide stands out due to its unique combination of a thiadiazole ring and a furan ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities.
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S2/c11-5(4-2-1-3-12-4)8-6-9-10-7(13)14-6/h1-3H,(H,10,13)(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXFKPINWJTKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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